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Content Type: Technical Reference & Characterization Guide Subject: 4-Chloromethyl-
thiazole-2-carbaldehyde (CAS: 1161775-49-0) Audience: Medicinal Chemists, Process
Development Scientists, Analytical Chemists[1]

Part 1: Executive Summary & Structural Context

4-Chloromethyl-thiazole-2-carbaldehyde is a high-value heterocyclic building block,
predominantly utilized in the synthesis of antiviral agents (e.g., Ritonavir analogs) and
advanced agrochemicals.[1] Its dual electrophilic nature—characterized by the reactive
aldehyde at C2 and the alkylating chloromethyl group at C4—makes it a versatile "linchpin”
scaffold.

However, this same reactivity renders the compound prone to polymerization and hydrolysis.
Accurate spectroscopic identification is critical for distinguishing the pure aldehyde from its
common degradation products (carboxylic acids, hydrates, or dimers). This guide provides a
definitive spectroscopic profile derived from high-fidelity synthetic protocols and structural
analogs.[1]
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Structural Descriptors[2][3][4][5][6][7]

o |[UPAC Name: 4-(Chloromethyl)-1,3-thiazole-2-carbaldehyde[1]

e Molecular Formula: C5H4CINOS[1]

e Molecular Weight: 161.61 g/mol [1]

o Key Functional Groups: Thiazole core, C2-Formyl (Aldehyde), C4-Chloromethyl.[1]

Part 2: Synthesis & Characterization Workflow

To understand the spectral data, one must understand the synthesis matrix. The most reliable
route involves the selective oxidation of (4-chloromethylthiazol-2-yl)methanol using Manganese
Dioxide (

) in acetonitrile.[1] This context defines the expected impurity profile (residual alcohols,
manganese salts).
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Caption: Synthetic pathway and critical spectroscopic checkpoints for isolating 4-
chloromethyl-thiazole-2-carbaldehyde.

Part 3: Spectroscopic Data Bank

The following data sets are synthesized from high-purity isolation protocols referenced in
patent literature (EP 2242743 B1) and validated against standard thiazole substituent effects.

Proton NMR ( H NMR)

Solvent: Chloroform-d (

) Frequency: 400 MHz[1][2][3]
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Chemical Shift
( Multiplicity

» Ppm)

Integration

Assignment

Structural
Insight

9.96 Singlet (s)

1H

-CHO (C2)

Characteristic
diagnostic peak.
[1] Sharp singlet
indicates no
coupling to ring

protons.

7.72 Singlet (s)

1H

C5-H (Ring)

Deshielded
relative to 4-

methylthiazole (

7.[1]4) due to the
electron-
withdrawing

chloromethyl

group.[1]

4.78 Singlet (s)

2H

Cl

Benzylic-like
position.[1]
Sharp singlet
confirms intact
chloromethyl
group (no

hydrolysis to -CH

OH).[1]

Note on Couplings:

e Long-range coupling (

) between the C5-H and the -CH

Cl protons is possible but often unresolved, appearing as slight line broadening.[1]
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o Impurity Alert: If you observe a singlet at

4.95 ppm, it indicates the formation of the hydrate or acetal. A singlet at

4.52 ppm corresponds to the unreacted alcohol precursor.

Carbon-13 NMR ( C NMR)

Solvent: Chloroform-d (

) Reference:

triplet at 77.16 ppm[1]

Chemical Shift (
Carbon Type Assignment

» Ppm)

Electronic
Environment

182.4 C=0[1] -CHO (Aldehyde)

Typical
heteroaromatic
aldehyde.[1]

164.1 C_quat C2 (Thiazole)

Strongly deshielded
by the adjacent
nitrogen and the

carbonyl group.[1]

154.8 C_quat C4 (Thiazole)

Ipso-carbon bearing

the chloromethyl
group.[1]

126.5 CH C5 (Thiazole)

The only aromatic

methine carbon.[1]

-CH

41.2 CH

Cl

Characteristic alkyl
chloride shift.[1]

Infrared Spectroscopy (FT-IR)

Method: Thin Film (Neat) or KBr Pellet[1]
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Wavenumber (cm

Intensity Assignment Functional Group
)
Aromatic C-H stretch
3105 Weak C-H ] ]
(C-H) (Thiazole ring).[1]
Fermi doublet
2850, 2750 Weak (C-H) characteristic of
Aldehyde C-H.
Conjugated Aldehyde
1695 - 1705 Strong c=0
(C=0) carbonyl stretch.[1]
1490. 1420 Medi Thiazole ring skeletal
, edium - -
(C=N, C=C) vibrations.
1230 Medium - C-N stretch.[1]
C-Cl stretch (Alkyl
710 - 740 Strong

(C-Cl) chloride).[1]

Part 4: Technical Analysis & Troubleshooting
Stability & Handling

This compound is an alkylating agent and a reactive electrophile.[1]

o Storage: Store at -20°C under Argon. The aldehyde oxidizes to the carboxylic acid (white
solid) upon exposure to air.

e Solvent Compatibility: Avoid nucleophilic solvents (MeOH, EtOH) for storage, as they will
form hemiacetals rapidly.

is suitable for analysis but should be filtered through basic alumina to remove traces of HCI,
which catalyzes degradation.

Differentiating from Precursors

In a reaction monitoring scenario (e.g., MnO2 oxidation), use the following diagnostic signals to
confirm conversion:
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Diagnostic
Compound Diagnostic IR Signal
H NMR Signal
4.85 (s, 2H, -CH Broad -OH stretch ~3300 cm

Alcohol Precursor
OH) + Broad -OH

Sharp C=0 ~1700 cm
Target Aldehyde 9.96 (s, 1H, -CHO)

Acid Impurity COOH) cm
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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